molecular formula C10H16F3NO3 B13267896 tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13267896
M. Wt: 255.23 g/mol
InChI Key: LGDQVQKYGGARIZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1932149-59-1) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 16 F 3 NO 3 and it has a molecular weight of 255.23 g/mol . This compound serves as a versatile synthetic intermediate, primarily due to the strategic incorporation of both a hydroxy group and a trifluoromethyl (CF 3 ) group on the pyrrolidine ring, a structure featured in advanced pharmaceutical candidates . The tert-butoxycarbonyl (Boc) protecting group enables efficient synthetic manipulation, particularly for the construction of complex molecules targeting a range of therapeutic areas. The inclusion of the trifluoromethyl group is a critical design element in modern drug design. This functional group is known to enhance key pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets, due to its high electronegativity and lipophilicity . Over the past 20 years, numerous FDA-approved drugs across various classes, such as the acute migraine treatment Ubrogepant and the phosphatidylinositol-3-kinase (PI3K) inhibitor Alpelisib, contain the trifluoromethyl group as a core pharmacophore, underscoring its proven value in developing novel therapeutics . As a specialty building block, this compound is essential for researchers constructing focused libraries or exploring structure-activity relationships (SAR) in projects where the 3-hydroxy-4-trifluoromethyl pyrrolidine scaffold is central to biological activity. It is supplied with high purity to ensure consistent performance in demanding synthetic applications, including cross-coupling reactions and the preparation of active pharmaceutical ingredients (APIs). This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6-7,15H,4-5H2,1-3H3

InChI Key

LGDQVQKYGGARIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes[][3].

    Reduction: The compound can be reduced to form alcohols or amines[][3].

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions[][3].

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions[][3].

    Substitution: Nucleophiles like amines or thiols in the presence of a base[][3].

Major Products:

    Oxidation: Formation of ketones or aldehydes[][3].

    Reduction: Formation of alcohols or amines[][3].

    Substitution: Formation of substituted pyrrolidine derivatives[][3].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference
tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate (Target) -OH (3), -CF₃ (4) C₁₁H₁₈F₃NO₃ 287.26 Intermediate for pharmaceuticals
(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate -OH (3), -NHCH₃ (4) C₁₀H₂₀N₂O₃ 216.28 Chiral building block for bioactive molecules
tert-Butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate -CH₃ (3), -CF₃ (3), =O (4) C₁₁H₁₆F₃NO₃ 283.25 High lipophilicity; ketone for further derivatization
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate -OH (3), -CH₃ (4), -CF₃ (3) C₁₁H₁₈F₃NO₃ 287.26 Stereospecific intermediate in drug synthesis
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate -O-C₆H₄-CF₃ (3) C₁₆H₂₀F₃NO₃ 331.33 Aryl ether functionality for receptor targeting
tert-Butyl 3-{[4-(trifluoromethyl)benzenesulfonyl]methyl}pyrrolidine-1-carboxylate -CH₂-SO₂-C₆H₄-CF₃ (3) C₁₇H₂₂F₃NO₄S 393.42 Sulfonyl group enhances metabolic resistance

Key Comparative Analysis

Impact of Trifluoromethyl Group

The CF₃ group is a critical feature shared by the target compound and analogs (e.g., entries 1, 3, 4 in the table). This substituent significantly enhances lipophilicity (logP) and resistance to oxidative metabolism, making these compounds valuable in drug design . For instance, the CF₃ group in the target compound increases its binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .

Functional Group Modifications
  • Hydroxyl Group : The -OH group at position 3 in the target compound facilitates hydrogen bonding, improving solubility in polar solvents. In contrast, the ketone group in the 4-oxo analog (entry 3) reduces solubility but provides a reactive site for nucleophilic additions .
  • Amino and Sulfonyl Groups: Analogs with -NHCH₃ (entry 2) or sulfonyl groups (entry 6) exhibit altered pharmacokinetic profiles.
Stereochemical Considerations

Stereoisomerism profoundly affects biological activity. The (3R,4S)-configured analog (entry 4) shows distinct receptor-binding behavior compared to its (3S,4R) counterpart, underscoring the importance of chiral synthesis techniques .

Biological Activity

Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrrolidine derivative features a trifluoromethyl group, which is known to enhance the pharmacological properties of many compounds. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₁H₁₄F₃N₁O₃
  • Molecular Weight: 267.23 g/mol
  • IUPAC Name: this compound

Antibacterial Activity

Research has indicated that pyrrolidine derivatives, including this compound, exhibit significant antibacterial activity. A study evaluated several pyrrole-based compounds against common bacterial strains and found that those containing trifluoromethyl groups often displayed enhanced potency.

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Bacterial Strain
This compound6.25Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus
Another Pyrrole Derivative12.5Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

The mechanism by which this compound exerts its antibacterial effects may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The trifluoromethyl group is believed to enhance interactions with biological targets, potentially increasing binding affinity and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives, highlighting their potential as lead compounds in drug discovery:

  • Study on Antimicrobial Properties : A research paper demonstrated that pyrrolidine derivatives with various substituents exhibited varying degrees of antibacterial activity. The trifluoromethyl group was noted to significantly enhance the activity against both Gram-positive and Gram-negative bacteria .
  • Synthesis and Evaluation : A recent synthesis study focused on creating chiral 3,4-disubstituted pyrrolidines, including this compound. The synthesized compounds were evaluated for their antibacterial properties, confirming their potential as effective agents against resistant bacterial strains .

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